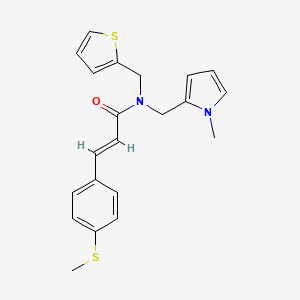

(E)-N-((1-méthyl-1H-pyrrol-2-yl)méthyl)-3-(4-(méthylthio)phényl)-N-(thiophène-2-ylméthyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2OS2 and its molecular weight is 382.54. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fonctionnalisation C–H catalysée par le Rhodium

Ce composé a été étudié dans le contexte de la fonctionnalisation de la liaison C–H catalysée par le Rhodium(III). Plus précisément, il sert de substrat pour la fonctionnalisation C–H commutable de la 2-(1H-pyrazol-1-yl)pyridine avec des alcynes internes. Cette voie réactionnelle permet la synthèse divergente de produits d’alcénylation C–H ou de produits d’indazole, offrant une approche polyvalente pour accéder à des composés structurellement divers .

Activité biologique et chimie médicinale

La structure tridimensionnelle complexe de ce composé en fait un candidat intéressant pour explorer l’activité biologique. Bien que des études spécifiques sur ce composé exact soient limitées, ses caractéristiques structurelles suggèrent une pertinence pharmacologique potentielle. Les chercheurs pourraient étudier ses interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs, afin de découvrir des applications thérapeutiques. Compte tenu de ses parties aromatiques et de ses groupes contenant du soufre, il pourrait être pertinent dans les efforts de découverte de médicaments .

Chimie synthétique et synthèse totale

La structure complexe du composé représente un défi pour les chimistes synthétiques. Cependant, des progrès récents ont démontré des synthèses totales réussies d’alcaloïdes complexes apparentés. Par exemple, les chercheurs ont utilisé la désaromatisation oxydative/cycloaddition de Diels-Alder comme stratégie clé pour construire six types différents d’alcaloïdes tétracycliques, y compris l’atisine, la dénudatine, l’arcutane, l’arcutine, la napelline et l’hétidine. Ces réalisations contribuent non seulement à la compréhension de la biosynthèse des produits naturels, mais inspirent également des approches synthétiques pour d’autres molécules complexes .

Science des matériaux et électronique organique

Compte tenu de son système conjugué et de son caractère aromatique, ce composé pourrait trouver des applications dans la science des matériaux. Les chercheurs pourraient explorer son utilisation dans l’électronique organique, telle que les transistors à effet de champ organiques (OFET), les diodes électroluminescentes organiques (OLED) ou les dispositifs photovoltaïques. Son squelette π-conjugué pourrait faciliter le transport de charge, le rendant pertinent pour la conception de matériaux fonctionnels .

Chimie computationnelle et modélisation moléculaire

Des études computationnelles peuvent fournir des informations sur la structure électronique du composé, sa réactivité et ses sites de liaison potentiels. Les calculs de la théorie de la fonctionnelle de la densité (DFT) ou les simulations de dynamique moléculaire pourraient éclairer son comportement dans différents environnements. Les chercheurs peuvent explorer ses interactions avec les ions métalliques, les effets de solvant et les préférences conformationnelles à l’aide d’outils computationnels .

Chimie environnementale et toxicologie

Compte tenu de la présence de soufre et de cycles aromatiques, des études sur le devenir environnemental et la toxicologie sont pertinentes. Les chercheurs pourraient étudier ses voies de dégradation, sa persistance dans le sol ou l’eau et son impact potentiel sur les écosystèmes. De plus, des évaluations toxicologiques permettraient d’évaluer son profil de sécurité et ses risques potentiels pour la santé humaine .

En résumé, «(E)-N-((1-méthyl-1H-pyrrol-2-yl)méthyl)-3-(4-(méthylthio)phényl)-N-(thiophène-2-ylméthyl)acrylamide» est prometteur dans divers domaines scientifiques, de la chimie synthétique à la science des matériaux. Sa structure multiforme invite à une exploration plus approfondie, et les chercheurs peuvent tirer parti de ses caractéristiques uniques pour des applications innovantes. Si vous souhaitez plus d’informations sur un aspect spécifique, n’hésitez pas à demander ! 😊 .

Propriétés

IUPAC Name |

(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c1-22-13-3-5-18(22)15-23(16-20-6-4-14-26-20)21(24)12-9-17-7-10-19(25-2)11-8-17/h3-14H,15-16H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIUDMGAKHLGK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.